5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate

Catalog No.
S641467
CAS No.
52248-03-0
M.F
C22H30N6O8S2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-...

CAS Number

52248-03-0

Product Name

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate

Molecular Formula

C22H30N6O8S2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1

InChI Key

VHPOFDUCFKOUHV-XKGORWRGSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

Ademetionine, AdoMet, FO 1561, FO-1561, FO1561, Gumbaral, S Adenosyl L Methionine, S Adenosylmethionine, S Adenosylmethionine Sulfate Tosylate, S Amet, S-Adenosyl-L-Methionine, S-Adenosylmethionine, S-Adenosylmethionine Sulfate Tosylate, SAM-e, Samyr

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Biological Methylation:

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate, commonly known as S-Adenosyl-L-methionine (SAM), is a crucial biological molecule involved in numerous methylation reactions throughout the cell. It acts as the methyl group donor in these reactions, transferring a methyl group to various substrates, including proteins, DNA, RNA, and small molecules. This process plays a vital role in regulating various cellular functions, including gene expression, protein activity, and signal transduction.

Research in Gene Regulation:

SAM plays a significant role in epigenetic modifications, which are heritable changes in gene expression that do not involve alterations in the DNA sequence. SAM serves as the methyl donor for DNA methyltransferases, enzymes responsible for adding methyl groups to specific cytosine residues in DNA. These modifications can influence gene expression by affecting the accessibility of DNA to transcription factors. Research in this area explores the role of SAM methylation in various diseases, including cancer and neurological disorders, where abnormal gene expression patterns are observed.

Research in Protein Function:

Protein methylation is another crucial cellular process regulated by SAM. SAM acts as the methyl group donor for protein methyltransferases, enzymes that modify specific amino acid residues in proteins. This modification can alter protein activity, stability, and localization within the cell. Research investigates the role of SAM-dependent protein methylation in various physiological processes, including signal transduction, cell cycle regulation, and DNA repair. Understanding the role of SAM in protein methylation holds potential for developing novel therapeutic strategies for diseases associated with abnormal protein function.

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate, commonly referred to as S-Adenosyl-L-methionine, is a biologically significant compound involved in various metabolic processes. It has a molecular formula of C22H30N6O8S2 and a molecular weight of approximately 499.64 g/mol . This compound serves as a methyl donor in enzymatic transmethylation reactions, playing a crucial role in the regulation of gene expression, protein function, and the metabolism of neurotransmitters and hormones .

SAM's primary mechanism of action involves its role as a methyl group donor in various cellular methylation reactions. These methylation reactions play a vital role in regulating numerous biological processes, including:

  • Gene expression: Methylation of DNA can influence gene expression by modifying chromatin structure and accessibility of genes to transcription machinery [].
  • Protein function: Methylation of proteins can alter their activity, stability, and localization within the cell.
  • Cellular signaling: Methylation of signaling molecules can modulate various cellular pathways involved in growth, differentiation, and survival.

  • Methylation Reactions: It donates a methyl group to nucleophiles, including DNA, RNA, proteins, and lipids. This process is essential for the regulation of gene expression and protein activity.
  • Transmethylation: The compound acts as a cofactor for methyltransferases, enzymes that catalyze the transfer of methyl groups .
  • Decarboxylation: Under certain conditions, it can also undergo decarboxylation to yield S-Adenosyl-L-methionine-derived products that are involved in neurotransmitter synthesis.

The biological activity of S-Adenosyl-L-methionine is extensive and includes:

  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Roles: The compound plays a role in the synthesis of neurotransmitters such as serotonin and dopamine, contributing to its neuroprotective effects.
  • Antioxidant Activity: It helps in reducing oxidative stress by participating in the synthesis of glutathione, a critical antioxidant in cells.

S-Adenosyl-L-methionine can be synthesized through various methods:

  • Enzymatic Synthesis: Using methionine and ATP (adenosine triphosphate) as substrates in the presence of specific enzymes such as methionine adenosyltransferase.
  • Chemical Synthesis: Laboratory methods involve the reaction of adenosine with methionine under controlled conditions, often using protective groups to facilitate the process .

The applications of S-Adenosyl-L-methionine are diverse:

  • Pharmaceuticals: Used in formulations aimed at treating liver diseases, depression, and osteoarthritis due to its ability to enhance methylation processes.
  • Nutritional Supplements: Commonly marketed as a dietary supplement for mood enhancement and liver health support.
  • Research Tool: Employed in biochemical research to study methylation processes and their implications in various diseases.

Interaction studies have revealed that S-Adenosyl-L-methionine interacts with multiple biological targets:

  • Enzymes: It acts on methyltransferases and other enzymes involved in metabolic pathways.
  • Receptors: The compound has been shown to influence receptors related to serotonin and dopamine, suggesting its role in neurological functions .
  • Cell Signaling Pathways: It modulates various signaling pathways associated with inflammation and cellular stress responses.

Several compounds share structural or functional similarities with S-Adenosyl-L-methionine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
S-Adenosyl-L-homocysteineHomologous compound involved in methylationActs as an intermediate in the methionine cycle
5'-MethylthioadenosineInvolved in polyamine metabolismPlays a role in cellular growth and differentiation
N6-MethyladenosineMethylated form of adenosineImportant for RNA modification

S-Adenosyl-L-methionine is unique due to its dual roles as both a methyl donor and a participant in various metabolic pathways, distinguishing it from other similar compounds that may not have such multifaceted biological roles. Its involvement in critical processes like neurotransmitter synthesis further emphasizes its significance in both health and disease contexts.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

570.15665428 g/mol

Monoisotopic Mass

570.15665428 g/mol

Heavy Atom Count

38

Dates

Modify: 2023-08-15
1.Chiang, P.K. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. Pharmacology & Therapeutics 77(2), 115-134 (1998).

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